
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a chloro group and a hydroxylated piperidine ring, which are critical for its biological activity.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors and enzymes in the body. The presence of the hydroxyl group allows for potential hydrogen bonding with target proteins, while the chloro substituent may enhance lipophilicity, facilitating cellular uptake.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that piperidine derivatives can inhibit bacterial growth, suggesting potential as antibacterial agents.
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by disrupting viral replication processes.
- Cytotoxic Effects : Research has indicated that certain piperidine derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results showed significant inhibition of gram-positive and gram-negative bacteria, with minimal cytotoxicity observed in human cell lines.
Antiviral Potential
In vitro studies have assessed the antiviral activity of related compounds against influenza virus. The results indicated that these compounds could reduce viral titers significantly without affecting host cell viability.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to understand how modifications to its structure affect biological activity:
Modification | Effect on Activity |
---|---|
Hydroxyl Group Addition | Increases binding affinity to receptors |
Chloro Group Substitution | Enhances lipophilicity and bioavailability |
Ethyl Chain Variation | Alters pharmacokinetics and metabolic stability |
Research Findings
Recent studies have focused on optimizing the pharmacological profile of this compound through chemical modifications. For example, researchers have synthesized analogs with varying alkyl chain lengths and functional groups to evaluate their effect on biological potency.
Properties
IUPAC Name |
2-chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-7-6-11(9(13)5-10)4-3-8(7)12/h7-8,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHCDJNGAQZGCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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